6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as Compound A) is a complex heterocyclic molecule featuring a tricyclic core with fused nitrogen-containing rings, a carboxamide group, and aromatic substituents. Its structure includes:
- A 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone, which provides rigidity and planar geometry.
- Imino and oxo functional groups, which may participate in hydrogen bonding or tautomerism.
Properties
CAS No. |
5282-73-5 |
|---|---|
Molecular Formula |
C24H25N5O2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-16(2)15-26-23(30)18-14-19-22(27-20-10-6-7-12-28(20)24(19)31)29(21(18)25)13-11-17-8-4-3-5-9-17/h3-10,12,14,16,25H,11,13,15H2,1-2H3,(H,26,30) |
InChI Key |
OSBMMYFENCVMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.
Introduction of Functional Groups:
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct placement of the phenylethyl and methylpropyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the tricyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
A. Structural Complexity and Bioactivity
- Compound A ’s tricyclic nitrogen-rich core distinguishes it from bicyclic lactams (e.g., salternamides) and spiro systems (e.g., compounds). This topology may enhance binding affinity to biological targets through π-π stacking or van der Waals interactions .
- Unlike β-lactams (), Compound A lacks a strained ring system, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. cell wall synthesis disruption).
B. Role of Substituents
Physicochemical and QSAR Insights
- Molecular Descriptors :
- QSAR Models: Electronic descriptors (e.g., HOMO-LUMO gap) for Compound A may correlate with antioxidant activity, as seen in phenylpropenoids () .
Biological Activity
The compound 6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazatricyclo framework and various functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of 396.45 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. The presence of the triazine ring may enhance interactions with DNA or RNA, potentially inhibiting tumor cell proliferation.
- Case Study: A study on related triazine derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) through induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound may also demonstrate antimicrobial properties due to the presence of nitrogen atoms in the triazine structure which can interact with microbial enzymes.
- Research Findings: Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
The carboxamide functional group is known for its potential anti-inflammatory effects. Compounds containing this group have been studied for their ability to inhibit pro-inflammatory cytokines.
- Evidence: Studies have demonstrated that related compounds can reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
